

# Ochratoxin A-d5 interlaboratory study results

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## Compound Focus: Ochratoxin A-d5

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## Analytical Method Performance for OTA

The following table summarizes key performance data from recent studies for the determination of Ochratoxin A, which can serve as a benchmark for comparison.

Food Matrix	Analytical Method	Quantification Range	Average Recovery (%)	Repeatability (RSD <sub>a</sub> )	Reproducibility (RSD <sub>r</sub> )	Source / Reference
Meat, meat products, edible offal	HPLC-FLD with IAC clean-up	0.5–10 µg/kg	72 – 86%	4.2 – 11.0%	9.5 – 22.6%	[1]
Mice tissues and blood	HPLC-FLD	Not specified	Data not provided	Assay performed, but specific RSD not stated	Assay performed, but specific RSD not stated	[2]

Food Matrix	Analytical Method	Quantification Range	Average Recovery (%)	Repeatability (RSD <sub>a</sub> )	Reproducibility (RSD <sub>r</sub> )	Source / Reference
Mice tissues and blood	ELISA	Not specified	Data not provided	Assay performed, but specific RSD not stated	Assay performed, but specific RSD not stated	[2]
Wine grapes	HPLC-FLD with IAC clean-up	LOQ: 0.007 µg/kg	76% (at spiked levels)	8%	12%	[3]

## Detailed Experimental Protocols

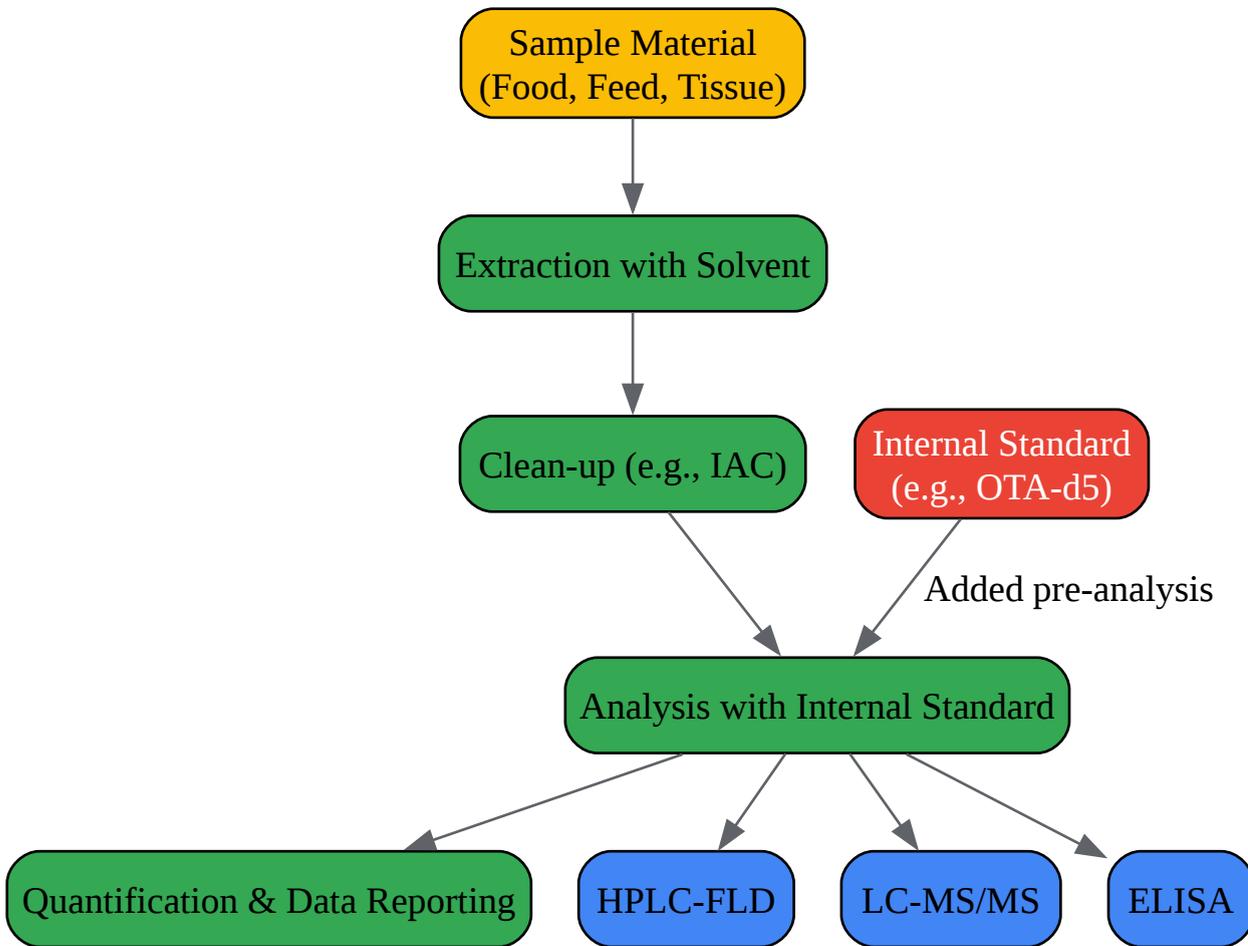
Here are the detailed methodologies from the key studies cited above, which provide the experimental protocols for the data.

- **HPLC-FLD Method for Meat Products (Interlaboratory Validation):** This validated method involved **twenty independent laboratories** [1].
  - **Sample Preparation:** Samples were extracted using an organic solvent.
  - **Clean-up:** The extract was purified using **Immunoaffinity Columns (IAC)** containing antibodies specific for OTA.
  - **Analysis:** The purified extract was analyzed by **Reversed-Phase High-Performance Liquid Chromatography (HPLC)** coupled with a **Fluorescence Detector (FLD)**.
  - **Performance:** The method was validated for pork-derived products and demonstrated performance consistent with European regulatory performance criteria (Regulation (EU) 2023/2782) [1].
- **Comparative Study of HPLC, ELISA, and Flow Cytometry:** A study compared three techniques for detecting OTA accumulated in mice tissues (kidney, liver) and blood [2].
  - **HPLC-FLD:** Used as the reference method against which others were compared. The study noted it had the greatest sensitivity among the three methods tested [2].

- **ELISA (Enzyme-Linked Immunosorbent Assay):** An immunoassay developed using commercial reagents, offering a practical and cost-effective alternative [2].
  - **Flow Cytometry:** A competitive fluorescent microsphere immunoassay was developed, which has potential for high-throughput and multiplexed detection of multiple contaminants [2].
  - **Key Finding:** All three assays successfully detected and quantified accumulated OTA, showing positive correlations between the dose administered to mice and the levels found in tissues [2].
- **Synthesis and Role of Ochratoxin A-d5:** While not an interlaboratory study, one paper details the synthesis of OTA-d5.
    - **Purpose: Ochratoxin A-d5**, a deuterium-labeled analog of OTA, is synthesized primarily for use as an **internal standard** in advanced analytical techniques like the **Stable Isotope Dilution Assay (SIDA)** [4].
    - **Advantage:** Using a deuterated internal standard like OTA-d5 helps correct for analyte loss during sample preparation and variations in instrument response, thereby **improving the accuracy and reliability of quantification** [4].

## Workflow and Method Relationship

The diagram below illustrates the typical workflow for OTA analysis and the role that OTA-d5 plays in ensuring data quality.



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## Interpretation of Available Evidence

Based on the gathered data, here is an objective comparison to guide your work:

- **Status of OTA-d5 Interlaboratory Data:** The search results do not contain a specific interlaboratory study that directly tests and reports performance data for **Ochratoxin A-d5**. Its documented role is as a high-quality internal standard for improving analytical accuracy [4].
- **Gold Standard for OTA Quantification:** The fully validated **HPLC-FLD with IAC clean-up** method represents the current benchmark for official control in food matrices, with robust interlaboratory data supporting its performance [1].
- **Practical Alternatives for Specific Goals:**
  - **ELISA** is a reliable, cost-effective, and practical tool for screening purposes [2].
  - **Flow Cytometry** presents an emerging, flexible technology with potential for future multiplexed mycotoxin detection [2].

- **Key Performance Drivers:** The **clean-up step (IAC)** is critical for achieving high specificity and low detection limits [1] [3]. Method performance, including recovery and precision, can vary significantly with the sample matrix [1].

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## References

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